molecular formula C32H48O3 B12552571 2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one CAS No. 142248-79-1

2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one

Cat. No.: B12552571
CAS No.: 142248-79-1
M. Wt: 480.7 g/mol
InChI Key: FJCWKNVXKBIHHV-UHFFFAOYSA-N
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Description

2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one is a complex organic compound known for its unique structural properties It is characterized by the presence of a hydroxy group, a phenyl group, and an octadecyloxy group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-hydroxybenzaldehyde with octadecyl bromide to form 4-(octadecyloxy)benzaldehyde. This intermediate is then subjected to a condensation reaction with benzaldehyde in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one exerts its effects involves interactions with various molecular targets. The hydroxy and phenyl groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(octadecyloxy)phenyl)(phenyl)methanone
  • 2-Hydroxy-4-methoxyphenyl)(phenyl)methanone
  • 2-Hydroxy-4-methylphenyl)(phenyl)methanone

Uniqueness

2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one is unique due to the presence of the octadecyloxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly in solution. This makes it particularly useful in applications requiring amphiphilic molecules .

Properties

CAS No.

142248-79-1

Molecular Formula

C32H48O3

Molecular Weight

480.7 g/mol

IUPAC Name

2-hydroxy-1-(4-octadecoxyphenyl)-2-phenylethanone

InChI

InChI=1S/C32H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-35-30-25-23-29(24-26-30)32(34)31(33)28-21-18-17-19-22-28/h17-19,21-26,31,33H,2-16,20,27H2,1H3

InChI Key

FJCWKNVXKBIHHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O

Origin of Product

United States

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